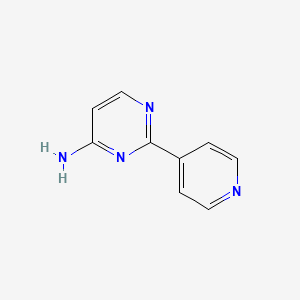
5-Amino-4-fenil-1,2,3-tiadiazol
Descripción general
Descripción
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .Chemical Reactions Analysis
Substitutions at 4th position of imidazole moiety of 5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine (megazol) with electron-donating or withdrawing substituents was found to reduce the trypanocidal activity .Physical And Chemical Properties Analysis
Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (94) with an IC 50 value of 9.35 μ m against L. major promastigotes .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados del tiadiazol han mostrado resultados prometedores como agentes antimicrobianos. Por ejemplo, algunos derivados han exhibido una actividad inhibitoria significativa contra la tuberculosis multirresistente . Esto sugiere que “5-Amino-4-fenil-1,2,3-tiadiazol” podría explorarse para su uso potencial en el desarrollo de nuevos fármacos antimicrobianos.
Investigación anticancerígena
Los tiadiazoles se han identificado como compuestos con propiedades anticancerígenas. La investigación ha revelado numerosos derivados del tiadiazol que muestran actividades anticancerígenas en varios modelos in vitro e in vivo . Por lo tanto, “this compound” puede servir como compuesto líder en el desarrollo de fármacos anticancerígenos.
Desarrollo de fármacos antihipertensivos
La estructura de los tiadiazoles está presente en algunos fármacos antihipertensivos como el Timolol . La presencia del grupo tiadiazol en tales fármacos sugiere que “this compound” podría investigarse para su posible aplicación en el tratamiento de la hipertensión.
Tratamiento de trastornos neurológicos
Los derivados del tiadiazol como la tizanidina se utilizan en el tratamiento de la esclerosis múltiple . Esto indica que “this compound” podría tener aplicaciones terapéuticas en neurología.
Aplicaciones antibacterianas y antifúngicas
Los estudios han demostrado que los derivados del tiadiazol pueden tener una actividad antibacteriana comparable a la de los fármacos de referencia como la amoxicilina y una actividad antifúngica contra cepas como T. harzianum y A. niger . Esto sugiere posibles aplicaciones de “this compound” en el tratamiento de infecciones bacterianas y fúngicas.
Medicamentos diuréticos y antibióticos
Los fármacos que contienen tiadiazol, como los diuréticos acetazolamida y metazolamida o los antibióticos cefazedona y cefazolina sódica, ya se utilizan en las clínicas . Esto abre vías de investigación para “this compound” en estas áreas medicinales.
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 4-phenyl-1,2,3-thiadiazol-5-amine, have been found to inhibit the focal adhesion kinase (fak) by targeting the atp-binding pocket .
Mode of Action
The mode of action of 4-Phenyl-1,2,3-thiadiazol-5-amine involves its interaction with its targets. The essential features of this compound, which contribute to its activity, include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain . It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
4-Phenyl-1,2,3-thiadiazol-5-amine affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways and their downstream effects. For instance, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of 4-Phenyl-1,2,3-thiadiazol-5-amine’s action are diverse. For instance, one of the synthesized derivatives of 1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenylthiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372631 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78301-72-1 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



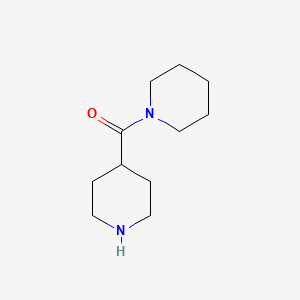

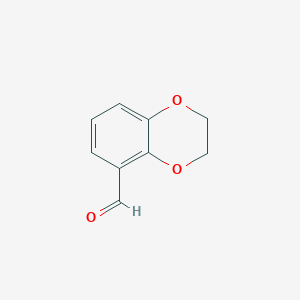
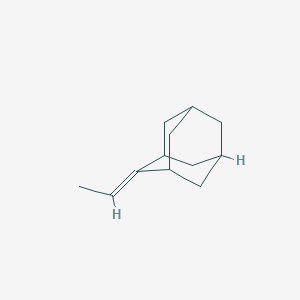
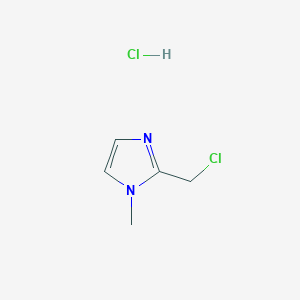

![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)
